molecular formula C16H15N3O4 B12676755 2-Acetamido-5-(((phenylamino)carbonyl)amino)benzoic acid CAS No. 85237-61-2

2-Acetamido-5-(((phenylamino)carbonyl)amino)benzoic acid

Cat. No.: B12676755
CAS No.: 85237-61-2
M. Wt: 313.31 g/mol
InChI Key: COOFKYGVLDDFCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid typically involves the acylation of 2-amino-5-nitrobenzoic acid followed by reduction and subsequent coupling with phenyl isocyanate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-5-nitrobenzoic acid
  • 2-amino-5-nitrobenzoic acid
  • Phenyl isocyanate

Uniqueness

2-acetamido-5-[[(phenylamino)carbonyl]amino]benzoic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of acetamido and phenylamino groups provides distinct chemical properties that differentiate it from similar compounds.

Properties

CAS No.

85237-61-2

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

2-acetamido-5-(phenylcarbamoylamino)benzoic acid

InChI

InChI=1S/C16H15N3O4/c1-10(20)17-14-8-7-12(9-13(14)15(21)22)19-16(23)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,21,22)(H2,18,19,23)

InChI Key

COOFKYGVLDDFCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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